1-(Bromoacetyl)-3,5-dimethyl-1H-pyrazole
Description
Pyrazole (B372694) Heterocycles in Contemporary Chemical Research
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone of modern chemical research. Their unique structural and electronic properties have led to their incorporation into a wide array of functional molecules. In medicinal chemistry, pyrazole derivatives are integral components of numerous approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govnih.govglobalresearchonline.net The pyrazole ring serves as a versatile pharmacophore, a molecular framework that can be readily modified to optimize biological activity and pharmacokinetic properties. globalresearchonline.netsemanticscholar.org Beyond pharmaceuticals, pyrazole-containing compounds have found applications in agriculture as pesticides and herbicides, as well as in materials science in the development of dyes and fluorescent agents. globalresearchonline.net The continued exploration of pyrazole chemistry is driven by the desire to discover novel compounds with enhanced efficacy and selectivity for various biological targets. nih.govias.ac.in
The Bromoacetyl Moiety as a Privileged Electrophile in Organic Synthesis
The bromoacetyl group is a highly valuable functional group in organic synthesis, primarily due to its character as a potent electrophile. An electrophile is a chemical species that is attracted to electrons and participates in a chemical reaction by accepting an electron pair in order to bond to a nucleophile. The bromoacetyl moiety contains a carbon atom that is bonded to both a bromine atom and a carbonyl group. Both of these groups are electron-withdrawing, which creates a significant partial positive charge on the carbon atom, making it highly susceptible to attack by nucleophiles. This reactivity makes the bromoacetyl group an excellent tool for the alkylation of a wide range of nucleophiles, including amines, thiols, and carbanions. This functionality is frequently employed in the construction of more complex molecules and for the chemical modification of biomolecules, such as peptides and proteins.
Contextualizing 1-(Bromoacetyl)-3,5-dimethyl-1H-pyrazole within N-Bromoacetyl Pyrazole Chemistry
This compound represents a specific example within the broader class of N-bromoacetylated pyrazoles. While specific research on this particular compound is not extensively documented in publicly available literature, its chemical nature can be inferred from the principles of pyrazole chemistry and the reactivity of the bromoacetyl group.
The synthesis of this compound would logically involve the reaction of 3,5-dimethylpyrazole (B48361) with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetic anhydride. This reaction would introduce the reactive bromoacetyl moiety onto the N1 position of the pyrazole ring. A similar synthetic strategy has been reported for the preparation of related N-substituted pyrazoles, where 3,5-dimethylpyrazole is reacted with an appropriate alkyl or acyl halide. semanticscholar.org For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone is synthesized by reacting 3,5-dimethyl-1H-pyrazole with 2-bromoacetophenone (B140003) in the presence of a base. semanticscholar.org
The reactivity of this compound is expected to be dominated by the electrophilic nature of the bromoacetyl group. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions at the adjacent carbonyl carbon. This would allow for the facile introduction of various substituents by reacting the compound with different nucleophiles. This reactivity makes it a potentially useful building block for the synthesis of a diverse library of more complex pyrazole derivatives for biological screening or materials science applications. The presence of the dimethylpyrazole core provides a stable, aromatic scaffold that can be further functionalized if desired. The biological activity of such derivatives would be influenced by the nature of the group introduced via the bromoacetyl handle, as well as by the inherent properties of the 3,5-dimethylpyrazole ring system. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(3,5-dimethylpyrazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5-3-6(2)10(9-5)7(11)4-8/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWPRQGEQIIFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509993 | |
| Record name | 2-Bromo-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83612-48-0 | |
| Record name | 2-Bromo-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromoacetyl 3,5 Dimethyl 1h Pyrazole and Its N Bromoacetyl Analogues
Direct N-Acylation Approaches for 1-(Bromoacetyl)-3,5-dimethyl-1H-pyrazole
Direct N-acylation stands as a primary method for the synthesis of this compound. This involves the introduction of a bromoacetyl group onto the nitrogen atom of the 3,5-dimethyl-1H-pyrazole ring.
Regioselective N-Acylation of 3,5-Dimethyl-1H-pyrazole
The starting material, 3,5-dimethyl-1H-pyrazole, is an unsymmetrical molecule, but its conjugate acid and base exhibit C2v symmetry. wikipedia.org It can be synthesized through the condensation of acetylacetone (B45752) with hydrazine (B178648). wikipedia.orgorgsyn.org The N-acylation of 3,5-dimethyl-1H-pyrazole with a bromoacetylating agent, such as bromoacetyl bromide, is a key step. The pyrazole (B372694) ring contains two nitrogen atoms, but the N-acylation reaction is regioselective. The lone pair of electrons on the N1-atom participates in the aromatic system, making the N2-atom, with its non-Huckel lone pair, more nucleophilic and thus more reactive towards electrophiles. orientjchem.org However, deprotonation of the N1-H with a strong base can increase its reactivity. orientjchem.org
One documented synthesis involves reacting 3,5-dimethyl-1H-pyrazole with 2-bromoacetophenone (B140003) in the presence of potassium carbonate in acetonitrile (B52724). semanticscholar.org This reaction results in the formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone, a related acylated pyrazole derivative. semanticscholar.org
Optimization of Reaction Conditions for Bromoacetylation
The efficiency of the bromoacetylation reaction is influenced by several factors, including the choice of solvent, base, and temperature. For instance, the synthesis of related N-acetyl pyrazole derivatives has been achieved by treating 4-[(4-substitutedphenyl)-diazenyl]-3,5-dimethyl-1H-pyrazole with acetyl chloride in pyridine (B92270) at a controlled temperature of 0-5 °C. jocpr.com In another example, the reaction of 3,5-dimethyl-1H-pyrazole with 2-bromoacetophenone was carried out under reflux at 85 °C in acetonitrile with potassium carbonate as the base. semanticscholar.org Optimization of these conditions is crucial for maximizing the yield and purity of the desired this compound. The structure-guided optimization of related 3,5-dimethylisoxazole (B1293586) derivatives has been reported to yield potent inhibitors, highlighting the importance of optimizing substituents and their interactions. nih.govnih.gov
De Novo Construction of the Pyrazole Ring System Incorporating a Bromoacetyl Functionality
An alternative to direct acylation is the construction of the pyrazole ring from acyclic precursors that already contain the necessary bromoacetyl functionality or a precursor to it. This approach offers control over the substitution pattern of the final pyrazole product.
Cyclocondensation Strategies with Bromoacetyl-Containing Precursors
The classical and most common method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. mdpi.comdergipark.org.trresearchgate.net To synthesize a bromoacetyl-pyrazole, a precursor containing a bromoacetyl group or a group that can be converted to it would be required. For instance, a versatile synthon, 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole, has been used as a precursor for the synthesis of various other phenylpyrazole derivatives. researchgate.net
The synthesis of pyrazoles often involves the reaction of α,β-unsaturated ketones with hydrazines. nih.gov A series of 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles were synthesized via a cyclocondensation reaction between chalcones and hydrazine hydrate (B1144303) in glacial acetic acid. researchgate.net This highlights that if a suitable bromoacetyl-containing chalcone (B49325) or a similar α,β-unsaturated ketone could be prepared, its reaction with hydrazine would lead to the desired N-bromoacetyl pyrazole.
A regioselective 1,3-dipolar cycloaddition of diazo compounds, generated in situ from N-tosylhydrazones, with unactivated bromovinyl acetals provides an efficient route to 3,5-disubstituted pyrazoles. thieme.deorganic-chemistry.orgresearchgate.net This method offers high regioselectivity and tolerates a variety of functional groups. organic-chemistry.orgresearchgate.net
Synthesis of Related N-Bromoacetyl Pyrazole Derivatives
The synthetic strategies discussed can be adapted to produce a variety of N-bromoacetyl pyrazole derivatives. For example, the synthesis of 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole serves as a key intermediate for further derivatization. researchgate.net The synthesis of 5-bromo-1,3-dimethyl-1H-pyrazole has been achieved by reacting 3-bromo-5-methyl-1H-pyrazole with trimethyloxonium (B1219515) tetrafluoroborate. chemicalbook.com
Furthermore, the synthesis of various N-phenylpyrazole derivatives with different aromatic rings at position 4 has been accomplished using 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole as a precursor. researchgate.net The synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity has been developed from N-alkylated tosylhydrazones and terminal alkynes, a method that tolerates a wide range of substituents. nih.gov These examples underscore the versatility of synthetic methods in creating a library of N-bromoacetyl pyrazole derivatives with diverse substitution patterns.
| Starting Material(s) | Reagent(s) | Product | Reaction Type |
| 3,5-Dimethyl-1H-pyrazole, 2-Bromoacetophenone | Potassium carbonate, Acetonitrile | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phenylethanone | N-Acylation |
| 4-[(4-Substitutedphenyl)-diazenyl]-3,5-dimethyl-1H-pyrazole | Acetyl chloride, Pyridine | 1-[4-((4-Substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl]-ethanone | N-Acetylation |
| Chalcones, Hydrazine hydrate | Glacial acetic acid | 1-Acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles | Cyclocondensation |
| N-Tosylhydrazones, Bromovinyl acetals | - | 3,5-Disubstituted pyrazoles | 1,3-Dipolar cycloaddition |
| 3-Bromo-5-methyl-1H-pyrazole | Trimethyloxonium tetrafluoroborate | 5-Bromo-1,3-dimethyl-1H-pyrazole | N-Methylation |
| N-Alkylated tosylhydrazones, Terminal alkynes | - | 1,3,5-Trisubstituted pyrazoles | Cycloaddition |
Table 1: Summary of Synthetic Reactions for Pyrazole Derivatives
Variations in Pyrazole Ring Substitution Patterns
The foundational step in the synthesis of the target compound and its analogues is the formation of the substituted pyrazole ring. The most common and established method for creating the 3,5-dimethylpyrazole (B48361) core is the condensation reaction between acetylacetone (2,4-pentanedione) and hydrazine hydrate. orgsyn.orgwikipedia.orgyoutube.com This reaction can be carried out in various solvents, including ethanol (B145695) or aqueous alkali, with the use of hydrazine sulfate (B86663) in an alkaline medium being a preferred route to control the sometimes vigorous reaction with hydrazine hydrate. orgsyn.orgjocpr.com
Variations in the substitution pattern of the pyrazole ring are achieved by utilizing different starting materials. For instance, employing substituted hydrazines in the initial condensation reaction leads to N-substituted pyrazoles. rsc.orgjocpr.com A range of 1-aryl-3,5-dimethylpyrazoles have been synthesized by reacting acetylacetone with various arylhydrazines. rsc.org This allows for the introduction of a wide array of functional groups on the N-1 position of the pyrazole ring.
Further modifications to the pyrazole ring can be made after its initial formation. Electrophilic substitution reactions readily occur at the C-4 position of the pyrazole ring. publishatcj.com Halogenation at this position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinamide. publishatcj.com This provides a route to 4-halo-3,5-dimethylpyrazole derivatives, which can then be further functionalized. For example, 4-bromo-3,5-dimethylpyrazole has been synthesized and subsequently used to create more complex structures.
The following table summarizes some examples of substituted pyrazole precursors and the resulting substitution patterns.
| Precursor(s) | Resulting Pyrazole Derivative | Key Substitution Feature |
|---|---|---|
| Acetylacetone and Hydrazine Hydrate | 3,5-Dimethyl-1H-pyrazole | Unsubstituted at N-1 and C-4 |
| Acetylacetone and Phenylhydrazine | 1-Phenyl-3,5-dimethyl-1H-pyrazole | Phenyl group at N-1 |
| 3,5-Dimethyl-1H-pyrazole and N-Bromosuccinimide (NBS) | 4-Bromo-3,5-dimethyl-1H-pyrazole | Bromine at C-4 |
| Acetylacetone and (4-Bromophenyl)hydrazine | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | Bromophenyl group at N-1 |
Structural Modifications of the Bromoacetyl Side Chain
Modifications to the bromoacetyl side chain itself are less commonly reported. However, the synthesis of related N-acylpyrazoles provides insight into potential variations. For example, 1-cyanoacetyl-3,5-dimethylpyrazole has been synthesized and is used as an effective cyanoacetylating agent. researchgate.netresearchgate.net This demonstrates that the acetyl group attached to the pyrazole nitrogen can be functionalized with different substituents, such as a cyano group, which could then potentially be converted to other functionalities.
The following table illustrates examples of N-acyl groups that have been attached to a 3,5-dimethylpyrazole ring.
| Acylating Agent | Resulting N-Acylpyrazole | Modification from Bromoacetyl |
|---|---|---|
| Acetyl chloride | 1-Acetyl-3,5-dimethyl-1H-pyrazole | Replacement of bromine with hydrogen |
| Cyanoacetylating agent | 1-Cyanoacetyl-3,5-dimethylpyrazole | Replacement of bromine with a cyano group |
Sustainable and Green Chemistry Aspects in Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods in organic chemistry, and the synthesis of pyrazole derivatives is no exception. semanticscholar.org The principles of green chemistry, such as the use of safer solvents, reduction of waste, and use of catalysts, are being increasingly applied to the synthesis of these compounds.
For the initial synthesis of the pyrazole ring, greener approaches have been explored. The use of water as a solvent in the condensation reaction is a notable example, offering a more sustainable alternative to traditional organic solvents. rsc.org Furthermore, solvent-free reaction conditions, often facilitated by microwave irradiation or the use of solid-state grinding, have been developed for the synthesis of pyrazole derivatives. chemicalbook.com These methods often lead to shorter reaction times, higher yields, and a significant reduction in waste.
In the context of bromination reactions, which are relevant for both modifying the pyrazole ring and potentially for the synthesis of the bromoacetyl group, greener alternatives to molecular bromine are being investigated. The use of N-bromosuccinimide (NBS) is a common laboratory practice that avoids the handling of highly corrosive and hazardous bromine. Additionally, catalytic methods for bromination are being developed to improve the atom economy and reduce the environmental impact of these reactions.
The development of catalytic, one-pot, and multicomponent reactions for the synthesis of complex pyrazole derivatives also aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing purification processes, and thereby decreasing solvent and energy consumption. semanticscholar.org
Reactivity Profile and Chemical Transformations of 1 Bromoacetyl 3,5 Dimethyl 1h Pyrazole
Nucleophilic Substitution Reactions at the Bromoacetyl Center
The 1-(Bromoacetyl)-3,5-dimethyl-1H-pyrazole molecule features a highly reactive α-bromoacetyl group. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack. nih.govjove.com This reactivity is a cornerstone of its synthetic applications, enabling the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds. The general mechanism for these reactions is a bimolecular nucleophilic substitution (SN2) pathway. jove.comjove.com
Reactions with Nitrogen-Based Nucleophiles: Amines, Hydrazines, and Amides
The electrophilic carbon of the bromoacetyl moiety readily reacts with a wide range of nitrogen-based nucleophiles.
Amines: Primary and secondary amines attack the α-carbon, displacing the bromide ion to form the corresponding α-amino ketone derivatives. These reactions are fundamental in building more complex molecules. For instance, the related compound 1-(cyanoacetyl)-3,5-dimethylpyrazole is a highly effective acetylating agent for various amine substrates. researchgate.net Similarly, pyrazole (B372694) carboxylic acid chlorides react with amines to yield amides, demonstrating the propensity of pyrazole-carbonyl compounds to react with nitrogen nucleophiles. tandfonline.com
Hydrazines: Hydrazine (B178648) and its derivatives are also effective nucleophiles. The reaction of this compound with hydrazine hydrate (B1144303) can lead to the formation of hydrazino-ketone intermediates, which are valuable precursors for further cyclization reactions. tsijournals.commdpi.com For example, the condensation of 3-formylchromones with pyrazole carbohydrazides proceeds efficiently, highlighting the reactivity of the hydrazine moiety towards carbonyl-containing structures. nih.gov
Amides: While amides are weaker nucleophiles than amines, under appropriate conditions, they can react with α-haloketones. The nitrogen atom of an amide can displace the bromide to form N-acylamino ketone derivatives.
Reactions with Oxygen-Based Nucleophiles: Alcohols and Carboxylic Acids
Oxygen-based nucleophiles can also participate in substitution reactions at the bromoacetyl center.
Alcohols: In the presence of a non-nucleophilic base, alcohols can be deprotonated to form alkoxides, which are potent nucleophiles. These alkoxides can attack the α-carbon of this compound to yield α-alkoxy ketone derivatives. Analogous reactions have been reported for pyrazole-3-carboxylic acid chlorides, which react with various alcohols to form the corresponding esters. researchgate.net
Carboxylic Acids: Carboxylate anions, generated by deprotonating carboxylic acids with a base, serve as effective oxygen nucleophiles. The reaction with this compound results in the formation of acyloxy derivatives, effectively creating an ester linkage at the α-position. The reaction of α-haloketones with carboxylic acids is a known method for creating such structures. nih.gov
Reactions with Sulfur-Based Nucleophiles: Thiols and Thioamides
Sulfur nucleophiles are particularly effective in reacting with α-haloketones due to their high nucleophilicity. nih.gov
Thiols: Thiolate anions, formed by the deprotonation of thiols, readily displace the bromide from the bromoacetyl group to form α-thioether ketones.
Thioamides: Thioamides are crucial reactants in the synthesis of thiazole (B1198619) rings via the Hantzsch synthesis. researchgate.net The sulfur atom of the thioamide acts as the nucleophile, attacking the electrophilic α-carbon of the bromoacetyl group. This initial substitution is the first step in a condensation-cyclization sequence that leads to the formation of a thiazole ring, a reaction of significant importance in heterocyclic chemistry. nih.gov This reaction is further detailed in section 3.2.1.
The table below summarizes the nucleophilic substitution reactions.
| Nucleophile Type | Example Nucleophile | Product Type |
| Nitrogen-Based | Primary Amine (R-NH₂) | α-Amino Ketone |
| Hydrazine (N₂H₄) | α-Hydrazino Ketone | |
| Oxygen-Based | Alcohol (R-OH) / Base | α-Alkoxy Ketone |
| Carboxylic Acid (R-COOH) / Base | α-Acyloxy Ketone | |
| Sulfur-Based | Thiol (R-SH) / Base | α-Thioether Ketone |
| Thioamide (R-CSNH₂) | Thiazole Precursor |
Carbon-Carbon Bond Formation via Nucleophilic Displacement
The electrophilic nature of the α-carbon in this compound allows for the formation of new carbon-carbon bonds. This is typically achieved by using soft carbon nucleophiles, such as enolates derived from active methylene (B1212753) compounds. purkh.com
Active methylene compounds, such as β-dicarbonyls (e.g., diethyl malonate) or α-cyanoesters, can be deprotonated by a suitable base to form a stabilized carbanion. This carbanion can then act as a nucleophile, attacking the bromoacetyl moiety to displace the bromide and form a new C-C bond. researchgate.net This alkylation of active methylene compounds is a powerful tool in organic synthesis for building more complex carbon skeletons. nih.govrsc.org For instance, the alkylation of 1,2,4-triazole (B32235) with phenacyl bromide, an α-haloketone, leads to the formation of active methylene compounds useful in further syntheses. purkh.com
Cycloaddition and Annulation Reactions to Form Fused Heterocyclic Systems
This compound is a key precursor for synthesizing a variety of fused and linked heterocyclic systems. The bromoacetyl group provides a reactive handle that can participate in cyclization reactions with bifunctional reagents, leading to the annulation of a new ring onto the pyrazole scaffold or the linking of the pyrazole to another heterocyclic core.
Formation of Thiazole, Oxazole (B20620), and Thiadiazole Derivatives
The reaction of this compound with various binucleophiles is a common strategy for constructing five-membered heterocyclic rings like thiazoles, oxazoles, and thiadiazoles.
Thiazole Derivatives: The Hantzsch thiazole synthesis is a classic and widely used method for forming thiazole rings. acs.org This reaction involves the condensation of an α-haloketone with a thioamide. In this context, this compound reacts with thioamides (like thiobenzamide (B147508) or thiourea) to produce pyrazolyl-thiazole derivatives. researchgate.netrsc.org The reaction proceeds through initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. Several pyrazole-thiazole hybrids have been synthesized using this approach. nih.govresearchgate.netnih.gov
Oxazole Derivatives: In a reaction analogous to the Hantzsch synthesis, oxazoles can be prepared by reacting an α-haloketone with a primary amide (Robinson-Gabriel synthesis). This compound can react with amides to form an intermediate that, upon cyclodehydration, yields a 2,5-disubstituted oxazole bearing a pyrazolyl group. The synthesis of pyrazole-oxazole hybrids is an area of interest in medicinal chemistry. kthmcollege.ac.innih.gov
Thiadiazole Derivatives: 1,3,4-Thiadiazoles can be synthesized from this compound by reacting it with thiocarbohydrazide (B147625) or thiosemicarbazide (B42300) derivatives. nih.gov For example, a chloroacetyl pyrazole derivative reacts with substituted thiosemicarbazides to yield pyrazolyl-thiazolylimino-1,3,4-thiadiazoles. nih.gov The reaction involves the initial formation of a thiohydrazonate intermediate which then undergoes cyclization to form the thiadiazole ring. tandfonline.com This method provides a direct route to pyrazolyl-1,3,4-thiadiazole systems. nih.govacs.org
The table below outlines the synthesis of these key heterocyclic derivatives.
| Target Heterocycle | Reagent(s) | Key Reaction Name/Type | Resulting Structure |
| Thiazole | Thioamide (e.g., Thiobenzamide) | Hantzsch Thiazole Synthesis | Pyrazolyl-Thiazole |
| Oxazole | Primary Amide (e.g., Benzamide) | Robinson-Gabriel Synthesis | Pyrazolyl-Oxazole |
| 1,3,4-Thiadiazole | Thiosemicarbazide / Thiocarbohydrazide | Condensation-Cyclization | Pyrazolyl-Thiadiazole |
Synthesis of Other Fused Pyrazole-Containing Heterocycles
The electrophilic nature of the bromoacetyl group makes this compound an excellent starting material for synthesizing a variety of fused heterocyclic systems. These reactions often proceed via an initial nucleophilic substitution at the α-carbon, followed by an intramolecular cyclization.
One common strategy involves reacting the compound with binucleophilic reagents. For example, condensation with hydrazine derivatives can lead to the formation of pyrazolo[3,4-d]pyridazines. tubitak.gov.tr Similarly, reactions with heterocyclic amines can yield fused systems like pyrazolo[1,5-a]pyrimidines. chim.itresearchgate.net The synthesis of these fused structures is of significant interest due to their prevalence in bioactive molecules. chim.it
Multi-component reactions (MCRs) also provide an efficient route to complex fused heterocycles. nih.gov In a typical MCR, this compound (or a closely related phenacyl bromide) can react with a heterocyclic thiol and an aldehyde in a one-pot synthesis. nih.gov For instance, the reaction with 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol and various aromatic aldehydes leads to the formation of tubitak.gov.trresearchgate.nettriazolo[3,4-b] chim.itresearchgate.netthiadiazine derivatives, which incorporate the pyrazole moiety. nih.gov
Table 2: Examples of Fused Heterocycles from Pyrazole Precursors
| Fused Heterocycle | Key Reagents/Method | Reference |
|---|---|---|
| Pyrazolo[3,4-d]pyridazines | Hydrazine hydrate | tubitak.gov.tr |
| Pyrazolo[1,5-a]pyrimidines | 5-aminopyrazoles, Heterocyclic amines | chim.itresearchgate.net |
| tubitak.gov.trresearchgate.netTriazolo[3,4-b] chim.itresearchgate.netthiadiazines | 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, Aldehydes (MCR) | nih.gov |
| Pyrazolyl phthalazine-1,4-diones | Acetohydrazide derivative, Phthalic anhydride | tsijournals.com |
Reactivity of the Pyrazole Ring in this compound
While the bromoacetyl group is the most reactive site for nucleophilic attack, the pyrazole ring itself possesses distinct reactivity patterns.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction for many aromatic systems. The pyrazole ring is an electron-rich heterocycle and is generally susceptible to EAS reactions such as nitration, halogenation, and sulfonation. masterorganicchemistry.com However, the reactivity of the ring in this compound is significantly influenced by the substituent at the N1 position.
The 1-acetyl group is a powerful electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic attack. masterorganicchemistry.comyoutube.com This deactivation occurs because the acetyl group reduces the electron density of the aromatic system, making it less nucleophilic. youtube.com Consequently, EAS reactions on this specific substrate are expected to be slow and require harsh conditions. If substitution were to occur, it would be directed to the C4 position, which is the only available carbon on the pyrazole ring and is sterically accessible.
Metal-Catalyzed Coupling Reactions
In recent years, metal-catalyzed cross-coupling reactions have become a powerful tool for functionalizing heterocyclic rings. For pyrazole systems, these reactions can be used to form new carbon-carbon or carbon-heteroatom bonds.
While the bromoacetyl group provides a site for coupling, the pyrazole ring itself can participate in such transformations. A common strategy involves the direct C-H functionalization of the pyrazole ring. For example, iridium-catalyzed C-H borylation can introduce a boronic ester group onto the pyrazole ring, typically at the C4 or C5 position. google.com This borylated intermediate can then undergo Suzuki-Miyaura cross-coupling with various aryl or vinyl halides to introduce new substituents. Palladium-catalyzed reactions are also widely employed for this purpose. Although the N1 position is already substituted in the title compound, direct C-H arylation at the C4 position remains a viable, albeit challenging, synthetic route given the presence of the deactivating acetyl group.
Mechanistic Elucidation of Key Chemical Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for predicting products and optimizing reaction conditions.
A representative mechanism is the formation of a fused tubitak.gov.trresearchgate.nettriazolo[3,4-b] chim.itresearchgate.netthiadiazine system via a multi-component reaction. nih.gov A plausible pathway begins with the condensation between a hydrazinyl-triazole-thiol and an aromatic aldehyde to form a Schiff base intermediate. The thiol group of this intermediate then acts as a nucleophile, attacking the electrophilic α-carbon of this compound, displacing the bromide ion. This step forms a thioether linkage. The final step is an intramolecular cyclization, where the secondary amine of the triazole ring attacks the carbonyl carbon of the former acetyl group, followed by dehydration to yield the final, stable, fused heterocyclic system. nih.gov
Another fundamental reaction mechanism is that of electrophilic aromatic substitution on the pyrazole ring. masterorganicchemistry.com This two-step process begins with the attack of the pyrazole ring's π-system on a strong electrophile (E+), generated from reagents like HNO₃/H₂SO₄ for nitration. masterorganicchemistry.commasterorganicchemistry.com This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion. masterorganicchemistry.com In the second, fast step, a base (such as H₂O or HSO₄⁻) removes the proton from the C4 position, restoring aromaticity and yielding the substituted pyrazole. As noted earlier, the electron-withdrawing nature of the N-acetyl group would significantly increase the activation energy for the initial attack, making this reaction difficult. youtube.com
Academic Research on Derivatives and Analogues of 1 Bromoacetyl 3,5 Dimethyl 1h Pyrazole
Structure-Activity Relationship (SAR) Studies of N-Bromoacetylated Pyrazoles
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For N-acylated pyrazoles, including those derived from 1-(bromoacetyl)-3,5-dimethyl-1H-pyrazole, SAR analysis reveals critical insights into the features required for therapeutic efficacy.
Research on related N-acyl pyrazoles demonstrates that modifications to the N-acyl group and substitutions on the pyrazole (B372694) ring significantly impact biological outcomes. For instance, in a series of 3,5-dimethylpyrazole (B48361) derivatives, the nature of substituents on an attached phenyl ring was found to be crucial for activity, with electron-donating groups like methoxy (B1213986) enhancing inhibitory potential against certain enzymes. researchgate.netnih.gov This suggests that both the electronic properties and the size of the substituent play a role in the molecule's interaction with its biological target. researchgate.net
Studies on aminopyrazole derivatives further highlight the importance of the N-substituent. nih.gov When exploring antiproliferative properties, N-unsubstituted and N-methylated pyrazoles were found to be more active than their bulkier, more sterically hindered counterparts. nih.gov This indicates that the size and nature of the group at the N1 position of the pyrazole ring are key determinants of activity. Theoretical calculations on substituted pyrazoles corroborate these experimental findings, showing that the electronic character of substituents at positions 3 and 5 can influence the stability of different tautomeric forms, which in turn affects reactivity and biological function. nih.govresearchgate.net Specifically, electron-donating groups tend to favor one tautomeric form over another, impacting how the molecule self-associates and interacts with biological targets. nih.gov
| Structural Modification | Observed Impact on Activity | Inference |
| Introduction of bulky/lipophilic N-substituents | Decreased activity in some series. nih.gov | Steric hindrance at the N1 position can be detrimental to binding with the target protein. |
| Addition of electron-donating groups (e.g., -OCH3) to attached aryl rings | Enhanced inhibitory activity against certain enzymes. nih.gov | Favorable electronic interactions likely improve binding affinity or molecular conformation. |
| Variation of acylhydrazone moiety vs. amide moiety | Acylhydrazone derivatives showed more consistent antioxidant properties. nih.govresearchgate.net | The acylhydrazone linker may be crucial for the antioxidant mechanism of action. |
| Substitution at pyrazole C4-position | Azo-substituents at C4 can impart significant antimicrobial properties. | The C4 position is a key site for introducing additional pharmacophores to modulate biological activity. |
Impact of Substituent Modifications on Chemical and Biological Properties
Modifying the substituents on the 3,5-dimethylpyrazole core has a profound effect on the resulting chemical and biological properties of the derivatives. The parent compound, this compound, serves as a template from which a multitude of analogues can be generated, each with a potentially unique activity profile.
The electronic properties of substituents are a major factor. Studies have shown that the introduction of electron-donating groups can stabilize certain molecular conformations and enhance biological activity, such as anti-inflammatory effects. nih.gov Conversely, electron-withdrawing groups can also confer potent bioactivity, as seen in pyrazole-benzofuran hybrids where a nitro group led to the most potent α-glucosidase inhibition in the series. nih.gov This highlights a complex interplay of steric and electronic effects where different targets may require different substituent characteristics. acs.org
The position of the substituent is also critical. Research on arylazo-1H-3,5-dimethylpyrazoles, where a functional group is attached at the C4-position, demonstrates that these derivatives can possess notable antimicrobial activity. The specific nature of the arylazo group, such as the presence of a chloro substituent, can fine-tune this activity.
Furthermore, converting the bromoacetyl moiety of the parent compound into other functional groups, like hydrazones or amides, dramatically alters the biological profile. A study on aminopyrazole derivatives showed that acylhydrazone derivatives were potent antioxidant and antiplatelet agents, while the corresponding amide derivatives were generally less active, though some showed selective antiproliferative effects. nih.govresearchgate.net This demonstrates that the linker derived from the N-acetyl group is a key modulator of the molecule's biological function. These findings collectively underscore that systematic modification of substituents on the pyrazole scaffold is a powerful strategy for developing derivatives with tailored and enhanced biological activities, ranging from anticancer to antidiabetic and antimicrobial properties. researchgate.net
| Derivative Class | Substituent Modification | Resulting Biological Property | Reference |
| Pyrazole-Benzofuran Hybrids | Addition of a nitro group to an attached phenyl ring. | Potent α-glucosidase inhibition (IC₅₀ = 40.6 ± 0.2 µM). nih.gov | nih.gov |
| Aminopyrazole Acylhydrazones | Introduction of a 4-methoxyphenyl (B3050149) group. | Significant antiproliferative and antioxidant activity. nih.gov | nih.gov |
| Pyrazole-Phthalazine Hybrids | Alkylation of the phthalazine (B143731) moiety. | Creation of novel heterocyclic systems with potential bioactivity. tsijournals.com | tsijournals.com |
| 3,5-Dimethylpyrazole Derivatives | Phenyl-furan moiety with a para-methoxy group. | Enhanced PDE4B inhibition (IC₅₀ = 1.7 µM). nih.gov | nih.gov |
Design and Synthesis of Hybrid Molecules with this compound as a Scaffold
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. nih.gov this compound is an ideal scaffold for this approach. Its bromoacetyl group provides a reactive handle for covalent linkage to other biologically active moieties, such as benzofurans, indoles, or aryldiazenyl groups, creating novel hybrid compounds. eurekaselect.comnih.govacs.org This strategy aims to develop agents with improved efficacy, novel mechanisms of action, or the ability to hit multiple biological targets. nih.govnih.gov
Several studies have successfully employed this design strategy:
Pyrazole-Aryldiazenyl Hybrids: Researchers have synthesized hybrid molecules that incorporate an aryldiazenyl fragment with a 3,5-dimethyl-1H-pyrazol-1-yl-ethanone core. eurekaselect.comnih.govbenthamdirect.com One such derivative, 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one, emerged as a promising anticancer agent, showing potent activity against the HCT-116 human colon cancer cell line with IC₅₀ values as low as 3.6 µM. eurekaselect.comnih.govresearchgate.net These findings suggest that combining the pyrazole-ethanone scaffold with diazenyl and naphthalene (B1677914) moieties can lead to significant cytotoxic effects. eurekaselect.comresearchgate.net
Pyrazole-Benzofuran Hybrids: By linking the pyrazole scaffold to a benzofuran (B130515) moiety, scientists have developed potent α-glucosidase inhibitors. nih.govnih.govresearchgate.net The design rationale involves coupling the pharmacophoric features of both heterocycles to interact effectively with the enzyme's active site. nih.govnih.gov The most active compounds in one series exhibited inhibitory strength up to 18 times greater than the standard drug, acarbose, demonstrating the synergistic potential of this hybridization. nih.gov
Pyrazole-Indole Hybrids: The indole (B1671886) nucleus is another important pharmacophore known for its anticancer properties. nih.gov Hybridization of pyrazole with indole has yielded compounds with significant antiproliferative activity. acs.orgnih.govresearchgate.net For example, certain 5-((1H-indol-3-yl)methyleneamino)-1H-pyrazole-4-carboxamides showed excellent activity against the HepG2 liver cancer cell line, with IC₅₀ values (e.g., 6.1 ± 1.9 µM) that were significantly better than the reference drug doxorubicin. acs.org These hybrids often work by targeting critical cellular machinery, such as tubulin polymerization. nih.govresearchgate.net
The synthesis of these hybrids typically involves a multi-step process where the core pyrazole structure is first functionalized and then coupled with the second heterocyclic system. tsijournals.comresearchgate.net The versatility of the this compound scaffold makes it a valuable starting material for generating large libraries of diverse hybrid molecules for biological screening. nih.gov
| Hybrid Molecule Class | Linked Moiety | Primary Biological Target/Activity | Example IC₅₀ Value |
| Pyrazole-Aryldiazenyl | Naphthalene via an ether linkage | Anticancer (Colon Cancer) eurekaselect.comnih.gov | 3.6 µM (against HCT-116) nih.gov |
| Pyrazole-Benzofuran | Benzofuran via a hydrazone linker | α-Glucosidase Inhibition nih.govnih.gov | 40.6 µM nih.gov |
| Pyrazole-Indole | Indole via an imine or carboxamide linker | Anticancer (Liver Cancer), Tubulin Polymerization Inhibition acs.orgnih.gov | 6.1 µM (against HepG2) acs.org |
| Pyrazole-Triazine | 1,3,5-Triazine | Antimalarial nih.gov | 25.02 µg/mL nih.gov |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-(Bromoacetyl)-3,5-dimethyl-1H-pyrazole in solution. Through a combination of one-dimensional and two-dimensional experiments, every proton and carbon atom can be unambiguously assigned.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show four distinct signals. Based on data from closely related 1-acyl-3,5-dimethylpyrazole derivatives, the assignments can be predicted with high confidence. mdpi.comsemanticscholar.org
The signal for the single proton on the pyrazole (B372694) ring (H-4) is anticipated to appear as a sharp singlet. The two methyl groups at positions 3 and 5 of the pyrazole ring, while chemically similar, are electronically distinct due to the N-acylation and are expected to appear as two separate singlets. The methylene (B1212753) protons (-CH₂-) of the bromoacetyl group are highly deshielded by the adjacent carbonyl and bromine atom, and thus appear as another characteristic singlet further downfield. mdpi.comsemanticscholar.org
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum for this compound would display signals for the carbonyl carbon (C=O), the three distinct pyrazole ring carbons (C-3, C-4, and C-5), the methylene carbon (-CH₂Br), and the two methyl carbons (-CH₃). The carbonyl carbon is typically found at the most downfield position. mdpi.comsemanticscholar.org
Interactive Data Table: Predicted NMR Spectral Data for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Description |
| C3-CH₃ | ~2.2-2.3 | ~13-14 | Singlet, 3H |
| C5-CH₃ | ~2.4-2.5 | ~11-12 | Singlet, 3H |
| -CH₂Br | ~4.4-5.5 | ~30-35 | Singlet, 2H |
| H-4 | ~6.0-6.2 | ~106-108 | Singlet, 1H |
| C-4 | --- | ~106-108 | Pyrazole ring carbon |
| C-3 | --- | ~148-150 | Pyrazole ring carbon |
| C-5 | --- | ~140-142 | Pyrazole ring carbon |
| C=O | --- | ~188-193 | Carbonyl carbon |
Note: The chemical shifts are approximate values based on analyses of structurally similar compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones and may vary depending on the solvent and experimental conditions. mdpi.comsemanticscholar.org
To confirm the assignments made in the 1D spectra, a series of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this molecule, COSY would primarily show no correlations, as all proton signals are expected to be singlets, confirming the absence of adjacent, non-equivalent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the two methyl groups and the methylene group to their respective carbon signals. The pyrazole H-4 proton would show a correlation to the C-4 carbon.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental formula of the compound. For this compound (C₇H₉BrN₂O), HRMS would provide an exact mass measurement, confirming the elemental composition with high accuracy, a technique successfully used for related pyrazole derivatives. mdpi.com The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak [M]+•, where the [M+2]+• peak is nearly equal in intensity to the [M]+• peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Analysis of the fragmentation pathways provides further structural confirmation. Under electron ionization (EI), the molecule is expected to undergo specific cleavages. The most likely fragmentation points include:
Alpha-cleavage: Fission of the bond between the carbonyl group and the pyrazole ring, leading to the formation of a [C₅H₇N₂]⁺ fragment (3,5-dimethylpyrazolyl cation) and a bromoacetyl radical.
Loss of Bromine: Cleavage of the C-Br bond to form a [M-Br]⁺ ion.
McLafferty Rearrangement: While less likely for this specific structure, it is a potential pathway if other alkyl groups were present.
Ring Fragmentation: The pyrazole ring itself can break apart, typically through the loss of molecules like HCN or N₂.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the ketone carbonyl (C=O) stretching vibration. semanticscholar.org
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3000-2850 | C-H stretch (methyl, methylene) | Medium-Weak |
| ~1720-1740 | C=O stretch (α-bromo ketone) | Strong |
| ~1550-1580 | C=N stretch (pyrazole ring) | Medium |
| ~1450-1470 | C=C stretch (pyrazole ring) | Medium |
| ~1400-1350 | C-H bend (methyl) | Medium |
| ~650-700 | C-Br stretch | Medium-Strong |
Note: These are expected frequency ranges. The exact positions can be influenced by the molecular environment and physical state of the sample. mdpi.comsemanticscholar.org
The presence of the strong carbonyl peak, along with the various C-H and pyrazole ring vibrations, provides a clear spectral fingerprint for the compound. The position of the C=O stretch is shifted to a higher frequency compared to simple ketones due to the electron-withdrawing effect of the adjacent bromine atom.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of:
Bond Lengths and Angles: Providing exact measurements for all bonds within the molecule.
Molecular Conformation: Revealing the three-dimensional arrangement of the atoms, including the planarity of the pyrazole ring and the torsion angles that define the orientation of the bromoacetyl group relative to the ring.
Intermolecular Interactions: Elucidating how the molecules pack together in the crystal lattice, identifying any significant non-covalent interactions such as hydrogen bonds or halogen bonds that influence the solid-state structure.
As of the latest available data, a crystal structure for this compound has not been reported in the public domain. However, this technique remains the gold standard for unambiguous solid-state structural confirmation.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking for Ligand-Target Interactions and Binding AffinityNo molecular docking studies featuring 1-(Bromoacetyl)-3,5-dimethyl-1H-pyrazole as a ligand have been published. This type of analysis is critical for predicting the binding orientation and affinity of a molecule to a biological target. Numerous docking studies exist for other pyrazole (B372694) compounds against various protein targets.nih.govresearchgate.netnih.govnih.govnih.govresearchgate.netmdpi.com
Further experimental and computational research is required to elucidate the physicochemical and biological properties of this compound.
Reaction Pathway and Transition State Analysis
The synthesis of this compound typically proceeds via the N-acylation of 3,5-dimethylpyrazole (B48361) with a suitable bromoacetylating agent, such as bromoacetyl chloride or bromoacetyl bromide, in the presence of a base. Computational chemistry and molecular modeling provide valuable insights into the underlying reaction mechanism, including the identification of transition states and intermediates that govern the reaction pathway.
General Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction is a nucleophilic acyl substitution, a well-established mechanism in organic chemistry. The reaction pathway can be conceptually broken down into the following key steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the 3,5-dimethylpyrazole ring on the electrophilic carbonyl carbon of the bromoacetyl halide. The pyrazole acts as the nucleophile, and its reactivity can be influenced by the solvent and the presence of a base, which can deprotonate the pyrazole to form the more nucleophilic pyrazolate anion.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the carbonyl carbon is sp³-hybridized, and a negative charge is localized on the oxygen atom.
Collapse of the Intermediate and Product Formation: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond (carbonyl group), leading to the expulsion of the halide ion (e.g., Cl⁻ or Br⁻) as the leaving group. This step results in the formation of the final product, this compound, and a halide salt.
Transition State Analysis
Computational studies on analogous N-acylation reactions of azoles and amines, often employing Density Functional Theory (DFT), have elucidated the nature of the transition states involved. nih.gov For the N-acylation of 3,5-dimethylpyrazole, two primary transition states would be expected along the reaction coordinate:
TS1 (Transition state for the formation of the tetrahedral intermediate): This transition state is characterized by the partial formation of the N-C bond between the pyrazole nitrogen and the carbonyl carbon, and the partial breaking of the C=O π-bond. The geometry at the carbonyl carbon is distorted from trigonal planar towards tetrahedral. This is generally the rate-determining step of the acylation process. nih.gov
TS2 (Transition state for the collapse of the tetrahedral intermediate): This transition state involves the partial reformation of the C=O double bond and the partial cleavage of the C-Halide bond.
Factors Influencing the Reaction Pathway
Several factors can influence the reaction pathway and the stability of the transition states:
Solvent Effects: The choice of solvent can significantly impact the reaction rate and pathway. Polar aprotic solvents are often used for such reactions as they can solvate the charged intermediates and transition states, thereby stabilizing them and lowering the activation energy.
Nature of the Leaving Group: A better leaving group (e.g., bromide is a better leaving group than chloride) will facilitate the collapse of the tetrahedral intermediate, potentially affecting the energy of TS2.
Substituents on the Pyrazole Ring: The electron-donating methyl groups at the 3 and 5 positions of the pyrazole ring increase the nucleophilicity of the nitrogen atoms, thereby accelerating the initial nucleophilic attack and lowering the energy of TS1.
Hypothetical Reaction Coordinate
While specific energetic data for the reaction of 3,5-dimethylpyrazole with a bromoacetyl halide is not available in the provided search results, a conceptual representation of the reaction pathway can be tabulated as follows:
| Step | Description | Key Structural Features |
|---|---|---|
| Reactants | 3,5-Dimethylpyrazole and Bromoacetyl Halide | Planar pyrazole ring; sp² carbonyl carbon in the acyl halide. |
| Transition State 1 (TS1) | Formation of the N-C bond | Partial N-C bond formation; partial C=O π-bond breaking; developing negative charge on oxygen. |
| Intermediate | Tetrahedral Intermediate | sp³-hybridized carbonyl carbon; fully formed N-C bond; formal negative charge on oxygen. |
| Transition State 2 (TS2) | Collapse of the intermediate | Partial reformation of C=O double bond; partial breaking of C-Halide bond. |
| Products | This compound and Halide Salt | Planar pyrazole ring attached to the acetyl group; sp² carbonyl carbon. |
This table provides a simplified, conceptual overview of the key stages in the N-acylation reaction leading to the formation of this compound. Detailed computational studies would be required to quantify the energetic barriers and the precise geometries of the transition states and intermediates for this specific reaction.
Biological and Pharmacological Research Applications of 1 Bromoacetyl 3,5 Dimethyl 1h Pyrazole Derivatives
Antimicrobial Activity Studies
The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. nih.gov Pyrazole (B372694) derivatives have emerged as a promising class of compounds, exhibiting a wide range of activities against various pathogens by targeting different metabolic pathways. nih.govnih.govjocpr.com
Research has demonstrated that substituted pyrazole derivatives possess significant antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria.
In one study, a series of 1,3,5-trisubstituted-2-pyrazolines were synthesized and evaluated for antibacterial activity against five Gram-positive strains (Staphylococcus aureus, Staphylococcus faecalis, Bacillus subtilis, Proteus vulgaris, and Bacillus pumilus) and two Gram-negative strains (Escherichia coli and Klebsiella pneumoniae). greenpharmacy.info The study found that substitutions at the third and fifth positions significantly influenced antibacterial efficacy. Specifically, compounds with chloro (Cl), bromo (Br), and fluoro (F) substitutions demonstrated enhanced activity, while methyl and methoxy (B1213986) groups tended to reduce it. greenpharmacy.info Among the tested compounds, those in the bromo-substituted series (BR-1 to BR-4) showed the highest activity against both Gram-positive and Gram-negative bacteria. greenpharmacy.info
Another study of pyrazole derivatives reported that a new sequence of compounds synthesized via ultrasound irradiation showed considerable antibacterial action. nih.gov Compound 3, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide, was highly active against the Gram-negative bacterium E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov Meanwhile, compound 4, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, was particularly effective against the Gram-positive bacterium Streptococcus epidermidis, also with an MIC of 0.25 μg/mL. nih.gov
Further research into azole derivatives synthesized through Claisen-Schmidt condensation and Michael addition revealed that compound 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole exhibited significant antibacterial activity against the Gram-positive bacteria B. subtilis and Bacillus cereus, with IC50 values of 2.6 µg/mL and 1.2 µg/mL, respectively. semanticscholar.org Additionally, pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles have shown promise, with some derivatives exhibiting antimicrobial activity against methicillin-susceptible S. aureus. mdpi.com
Table 1: Antibacterial Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Test Organism(s) | Activity/Measurement | Source(s) |
|---|---|---|---|
| Bromo-substituted 1,3,5-trisubstituted-2-pyrazolines | S. aureus, S. faecalis, B. subtilis, P. vulgaris, B. pumilus, E. coli, K. pneumoniae | High antibacterial activity | greenpharmacy.info |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide | E. coli | MIC: 0.25 μg/mL | nih.gov |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | S. epidermidis | MIC: 0.25 μg/mL | nih.gov |
| 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole | B. subtilis, B. cereus | IC50: 2.6 µg/mL, 1.2 µg/mL | semanticscholar.org |
| 3-Aryl-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles | E. coli, S. aureus, P. aeruginosa, S. pyogenes | Moderate to good activity | researchgate.net |
Pyrazole derivatives have also been investigated for their effectiveness against various pathogenic fungi. The pyrazole moiety is present in several commercial fungicides used for plant protection. nih.gov
A study on novel pyrazole analogues containing an aryl trifluoromethoxy group evaluated their in vitro antifungal activities against six plant pathogenic fungi. nih.gov Many of the synthesized compounds showed activity, with compound 1v displaying the highest efficacy against Fusarium graminearum, with an EC50 value of 0.0530 μM, which was comparable to the commercial fungicide pyraclostrobin. nih.gov
In a separate investigation, a series of pyrazole thio-oxadiazole derivatives were synthesized and evaluated. niscpr.res.in The parent compound, 5-(5-(3,5-bistrifluoromethyl)phenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol, exhibited a promising MIC of 250 µg/mL against Candida albicans and Aspergillus flavus. niscpr.res.in Another study found that newly synthesized pyrazole derivatives showed remarkable antifungal activity, with 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide displaying MIC values in the range of 2.9–7.8 µg/mL, lower than the standard drug clotrimazole. nih.gov
Furthermore, research on 3,5-dimethyl azopyrazole derivatives showed that compounds with chlorosubstituents demonstrated notable inhibition against certain fungi. jocpr.com Similarly, pyrazole derivatives synthesized using ultrasound irradiation were tested, and compound 2, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl)hydrazinecarboxamide, showed high activity against Aspergillus niger with an MIC of 1 μg/mL. nih.gov
Table 2: Antifungal Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Test Organism(s) | Activity/Measurement | Source(s) |
|---|---|---|---|
| Compound 1v (Aryl OCF3 substituted pyrazole) | F. graminearum | EC50: 0.0530 μM | nih.gov |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Pathogenic Fungi | MIC: 2.9–7.8 µg/mL | nih.gov |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl)hydrazinecarboxamide | A. niger | MIC: 1 μg/mL | nih.gov |
| 5-(5-(3,5-bistrifluoromethyl)phenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol | C. albicans, A. flavus | MIC: 250 µg/mL | niscpr.res.in |
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of drug-resistant strains. researchgate.netnih.gov Pyrazole-containing compounds have been identified as promising candidates for the development of new anti-TB agents. researchgate.netbohrium.com
A significant study focused on a series of 1,3,5-trisubstituted pyrazoles, which exhibited minimum inhibitory concentration (MIC) values in the low micromolar range against Mtb H37Rv. nih.gov Notably, compound 6 from this series showed good activity with an MIC of 0.3 μM and was effective in a murine model of TB infection, causing a statistically significant reduction in lung bacterial counts. nih.gov
Another study reported on NSC 18725 (3,5-dimethyl-4-nitroso-1-phenylpyrazole), which was found to inhibit the growth of intracellular Mtb. nih.gov This compound displayed an MIC value of 0.3125 μM and showed a synergistic effect when combined with the first-line anti-TB drug isoniazid. nih.gov Structure-activity relationship (SAR) studies indicated that a para-chlorophenyl substitution at the first position of the pyrazole ring was the most active configuration. nih.gov
Research into pyrazole-thiazole hybrids has also yielded potent antimicrobial agents, with some compounds showing significant inhibitory activity against M. tuberculosis H37Ra, with MIC values as low as 3.13 μg/mL. researchgate.netresearchgate.net
Understanding the mechanism of action is crucial for developing effective drugs. Research into pyrazole derivatives has begun to uncover their cellular targets.
For antitubercular pyrazoles, a key target has been identified as the Mycobacterium membrane protein Large 3 (MmpL3). nih.gov MmpL3 is an essential transporter involved in flipping trehalose (B1683222) monomycolate across the inner membrane of Mtb, a critical step in cell wall synthesis. nih.gov Whole-genome sequencing of Mtb strains resistant to the active 1,3,5-trisubstituted pyrazole compounds revealed mutations in the mmpL3 gene, strongly suggesting that these compounds act by inhibiting MmpL3. nih.gov
In the context of antibacterial action against other bacteria, pyrazole derivatives are known to target various metabolic pathways. nih.gov Some have been predicted to act as inhibitors of DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov
For other pyrazole derivatives, the mechanism appears to be related to combating oxidative stress. A study on three pyrazole derivatives (4a, 4f, and 4g) showed they strongly inhibit superoxide (B77818) anion production and NADPH oxidase activity in human platelets and endothelial cells. nih.gov The induction of autophagy has also been identified as a mechanism of action for the pyrazole derivative NSC 18725 in inhibiting intracellular Mtb within macrophages. nih.gov
Anticancer and Antitumor Research
Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including significant potential as anticancer agents. nih.govresearchgate.netinnovareacademics.in Their ability to induce apoptosis and inhibit cell cycle progression makes them valuable scaffolds for oncology drug discovery. researchgate.netinnovareacademics.in
Numerous studies have evaluated the cytotoxic effects of pyrazole derivatives against various human cancer cell lines, with promising results observed for liver (HepG2), lung (A549), and colon (HCT-116) cancer cells.
In one study, novel sugar-based pyrazole derivatives were synthesized and tested against HepG2 and A549 cells, with most of the new compounds displaying good inhibitory activity. srrjournals.com Another study synthesized new derivatives of heterocyclic compounds bearing a pyrazole moiety and found that one compound, 4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, showed high anticancer activity against both HepG2 and HCT-116 with IC50 values of 9.2 ± 2.8 µM and 7.7 ± 1.8 µM, respectively. researchgate.net
A series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their anticancer activity against non-small cell lung cancer A549 cells and colorectal carcinoma HCT116 cells. nih.gov One derivative in this series demonstrated potent cytotoxicity against both cell lines, with IC50 values of 8.21 µM (A549) and 19.56 µM (HCT-116). nih.gov
Further research on pyrazole derivatives' cytotoxicity against the A549 human lung adenocarcinoma cell line determined that compound 2 (3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide) was particularly effective, with an EC50 of 220.20 µM, suggesting it may be a promising molecule for lung cancer treatment. nih.govnih.gov Similarly, a separate study on pyrazole derivatives containing indeno[1,2-c]pyrazol-3-yl moieties reported IC50 values against A549 cells as low as 3.82 µM. irjmets.com
Table 3: Cytotoxic Activity of Selected Pyrazole Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Activity/Measurement (IC50/EC50) | Source(s) |
|---|---|---|---|
| 4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | HepG2 (Liver) | 9.2 ± 2.8 µM | researchgate.net |
| 4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | HCT-116 (Colon) | 7.7 ± 1.8 µM | researchgate.net |
| 1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 24) | A549 (Lung) | 8.21 µM | nih.gov |
| 1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 24) | HCT-116 (Colon) | 19.56 µM | nih.gov |
| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | A549 (Lung) | 220.20 µM | nih.govnih.gov |
| 3-(7-Methoxy-1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-1-(2,3,4-trimethoxy-phenyl)-propenone | A549 (Lung) | 3.82 µM | irjmets.com |
| Pyrazole benzamide (B126) derivatives | HCT-116 (Colon) | 7.74‒82.49 µg/mL | srrjournals.com |
| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG2 (Liver) | 6.78 µM | srrjournals.com |
Investigations into Mechanisms of Antineoplastic Action
Derivatives of pyrazole are a significant focus in oncology research due to their ability to interfere with various cellular processes essential for tumor growth and progression. mdpi.com The mechanisms underlying their antineoplastic effects are multifaceted, involving the inhibition of key enzymes and signaling pathways that are often dysregulated in cancer.
Research has shown that certain pyrazole derivatives act as potent inhibitors of several protein kinases crucial for cancer cell survival and proliferation. gazi.edu.tr Through computational techniques like molecular docking, scientists have identified potential interactions between pyrazole compounds and cancer-related protein targets such as Vascular Endothelial Growth Factor Receptor (VEGFR), c-KIT, and histone deacetylases (HDACs). nih.gov For instance, in silico studies have evaluated the efficacy of a set of pyrazole derivatives against six key cancer protein targets: CRMP2, C-RAF, CYP17, c-KIT, VEGFR, and HDAC. nih.gov
Furthermore, some pyrazole-based compounds have been found to inhibit Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. mdpi.com Studies on 1H-pyrazolo[3,4-d]pyrimidine derivatives revealed potent inhibitory activity against both wild-type EGFR and its resistant mutants. mdpi.com The antineoplastic action also extends to the induction of apoptosis (programmed cell death). One study demonstrated that a pyrazole derivative induced apoptosis by activating caspases, down-regulating the anti-apoptotic protein Bcl-2, and up-regulating pro-apoptotic proteins like BAX and p53. mdpi.com This was accompanied by an increase in intracellular reactive oxygen species (ROS) and mitochondrial depolarization, further contributing to cell death. mdpi.com The ability of pyrazole derivatives to target multiple pathways, including tubulin polymerization, makes them promising candidates for the development of novel anticancer agents. mdpi.comgazi.edu.tr
Anti-inflammatory and Analgesic Research
The pyrazole nucleus is a cornerstone in the development of anti-inflammatory and analgesic agents. nih.govjocpr.com This is famously exemplified by the commercial availability of pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which is a potent and selective COX-2 inhibitor. nih.gov
Research into novel pyrazole analogues continues to yield compounds with significant anti-inflammatory properties. In one study, a series of new pyrazole derivatives were synthesized and screened for anti-inflammatory activity, with one compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, showing better activity than the standard drug diclofenac (B195802) sodium. nih.gov The mechanism of action for many of these compounds is believed to be similar to other NSAIDs, involving the inhibition of prostaglandin (B15479496) synthesis. nih.gov
In addition to anti-inflammatory effects, various pyrazole derivatives have demonstrated notable analgesic activity. jocpr.comnih.gov Studies on esters and N-substituted carbamates of 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its 4-bromo derivative reported remarkable analgesic and depressant activities in animal models. nih.gov The historical success of pyrazolin-5-one compounds like antipyrine (B355649) (phenazone) as analgesics and antipyretics laid the groundwork for continued exploration of this chemical class for pain management. nih.gov
Antioxidant and Free Radical Scavenging Studies
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Pyrazole derivatives have emerged as a promising class of compounds with significant antioxidant and free radical scavenging capabilities. researchgate.netresearchgate.netresearchgate.net
The antioxidant potential of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity test. researchgate.netnih.gov This colorimetric assay measures the ability of a compound to donate a hydrogen atom and neutralize the DPPH free radical. researchgate.net Studies have shown that the antioxidant capacity of pyrazole derivatives can be potent, sometimes comparable to standard antioxidants like ascorbic acid. nih.gov For example, a series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives were synthesized and tested, with some compounds showing high scavenging rates. researchgate.netresearchgate.net The presence of specific functional groups, such as -NH and -OH, is believed to be important for the antioxidant potential. researchgate.net
Research has explored a variety of pyrazole-based structures for their antioxidant properties. Phenyl-pyrazolone derivatives, which are structurally similar to the antioxidant drug edaravone, have been shown to be robust antioxidants capable of scavenging oxygen free radicals. mdpi.com Another study on pyrazole-based derivatives identified two compounds, 7c and 11a, that registered powerful total antioxidant capacity and high iron-reducing power. These compounds also showed potent scavenging activity against DPPH and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals.
Table 1: Antioxidant Activity of Selected Pyrazole Derivatives
| Compound/Derivative Series | Assay | Key Findings | Reference(s) |
|---|---|---|---|
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives | DPPH Scavenging | Compound 8 showed 96.64% scavenging at 80 mg/mL. | researchgate.netresearchgate.net |
| Pyrazole-based derivatives 7c and 11a | DPPH & ABTS Scavenging, TAC, IRP | High total antioxidant capacity (TAC) and iron-reducing power (IRP). Potent DPPH (IC50 ~8.6 µg/ml) and ABTS scavenging. | |
| 3,5-dimethyl-1H-pyrazole derivatives (Hydrazones) | DPPH & ABTS Scavenging | Compound 4k showed the highest activity with low IC50 values in both DPPH and ABTS tests. | researchgate.net |
| Phenyl-pyrazolone derivatives | ESR Spectroscopy (DPPH/DMPO probes) | Compounds displayed significant antioxidant properties, acting as oxygen radical scavengers. | mdpi.com |
| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | DPPH Scavenging | Showed potent radical scavenging activity. | nih.gov |
Other Emerging Biological Activities of Academic Interest (e.g., antidiabetic, antidepressant, antiviral, enzyme inhibition)
The pharmacological investigation of pyrazole derivatives extends beyond the aforementioned areas into several other promising fields.
Antidiabetic Activity: A significant body of research points to the potential of pyrazole derivatives as hypoglycemic agents. nih.govnih.gov These compounds can act as either activators or inhibitors of enzymes involved in glucose metabolism. researchgate.net For instance, pyrazole derivatives have been investigated as inhibitors of α-glucosidase, α-amylase, and dipeptidyl peptidase-4 (DPP-4), all of which are targets for antidiabetic drugs. researchgate.net Some 1-substituted 3,5-dimethylpyrazoles containing urea (B33335) and benzenesulfonylurea moieties have been found to possess potent hypoglycemic activity. nih.gov
Antidepressant Activity: Pyrazole derivatives have been explored for their potential to treat central nervous system disorders, including depression. minia.edu.egnih.gov Research has shown that certain pyrazole compounds can exhibit significant antidepressant effects in preclinical models, such as the tail suspension test. minia.edu.eg In some cases, the activity was found to be nearly twice that of the reference drug imipramine. minia.edu.eg The proposed mechanisms of action include the inhibition of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters, and the modulation of serotonin (B10506) (5-HT) levels in the brain. minia.edu.egnih.gov A recent study identified a 1,5-diphenyl-pyrazole derivative as a direct inhibitor of acid sphingomyelinase (ASM), an enzyme linked to depression, which led to antidepressant effects through multiple pathways. nih.gov
Antiviral Activity: The broad biological spectrum of pyrazoles includes antiviral properties against a range of viruses. jocpr.comresearchgate.net Derivatives have been synthesized and tested against plant viruses like the tobacco mosaic virus (TMV) and animal viruses such as the Newcastle disease virus (NDV) and avian influenza virus (H5N1). researchgate.netnih.govresearchgate.netnih.gov In studies against NDV, a hydrazone derivative and a thiazolidinedione derivative of pyrazole provided 100% protection in an in-vivo model. nih.gov The versatility of the pyrazole scaffold allows for modifications that can lead to potent antiviral agents. nih.govresearchgate.net
Enzyme Inhibition: A common thread across the various biological activities of pyrazole derivatives is their ability to act as enzyme inhibitors. researchgate.net This has been observed in their antineoplastic (e.g., EGFR, HDAC inhibition), anti-inflammatory (e.g., COX-2 inhibition), and antidiabetic (e.g., DPP-4, α-amylase inhibition) effects. mdpi.comnih.govnih.gov This inhibitory potential makes the pyrazole core a valuable pharmacophore for designing targeted therapeutic agents. researchgate.net
Receptor Binding and Target Identification Studies
Identifying the specific molecular targets and receptors with which pyrazole derivatives interact is crucial for understanding their mechanism of action and for rational drug design. Molecular docking and receptor binding assays are key tools in this area of research.
Studies have successfully identified several receptors for pyrazole derivatives. For example, a series of substituted pyrazole-3-carboxylic acids were found to have substantial affinity for the G protein-coupled nicotinic acid receptor, acting as partial agonists. nih.gov This is significant because nicotinic acid is a known hypolipidemic agent, and finding partial agonists could lead to drugs with fewer side effects. nih.gov
In the context of cancer, docking studies have been used to predict the binding of pyrazole derivatives to the active sites of receptor tyrosine kinases like VEGFR-2, a key regulator of angiogenesis. researchgate.net Other research has used molecular docking to evaluate the binding of pyrazole derivatives to the estrogen receptor alpha, a primary target in the treatment of certain breast cancers. thesciencein.org These computational studies help to filter and prioritize compounds for synthesis and further biological testing, streamlining the drug discovery process. nih.govresearchgate.netthesciencein.org
Table 2: Identified Molecular Targets for Pyrazole Derivatives
| Target Class | Specific Target | Therapeutic Area | Research Finding | Reference(s) |
|---|---|---|---|---|
| G Protein-Coupled Receptor | Nicotinic Acid Receptor | Hyperlipidemia | Pyrazole-3-carboxylic acids showed substantial affinity and acted as partial agonists. | nih.gov |
| Receptor Tyrosine Kinase | VEGFR-2 | Cancer | Docking studies showed pyrazole derivatives as potential inhibitors with good binding energy. | researchgate.net |
| Nuclear Receptor | Estrogen Receptor Alpha | Breast Cancer | Molecular docking identified several pyrazole derivatives as potent binders compared to tamoxifen. | thesciencein.org |
| Enzyme | Acid Sphingomyelinase (ASM) | Depression | A 1,5-diphenyl-pyrazole derivative was identified as a potent direct inhibitor. | nih.gov |
| Enzyme | Dipeptidyl Peptidase 9 (DPP9) | Diabetes/Immunology | Vildagliptin, a pyrazole-containing molecule, was used as a starting point to develop selective DPP9 inhibitors. | researchgate.net |
| Protein-Protein Interaction | PD-1/PD-L1 | Cancer | Phenyl-pyrazolone derivatives were found to be potent inhibitors of the PD-L1/PD-1 interaction. | mdpi.com |
Industrial and Material Science Research Potential
Role as Versatile Intermediates in Organic Synthesis and Fine Chemical Production
The utility of 1-(Bromoacetyl)-3,5-dimethyl-1H-pyrazole as a versatile intermediate stems from its distinct chemical functionalities. The bromoacetyl moiety serves as a potent electrophilic site, making the compound an excellent alkylating agent. This reactivity allows for the introduction of the 3,5-dimethylpyrazolylacetyl group into a wide array of molecules, facilitating the synthesis of complex chemical structures and fine chemicals.
Pyrazole (B372694) derivatives are foundational in the synthesis of numerous pharmaceuticals and dyes. jocpr.comresearchgate.net The subject compound acts as a key building block in these synthetic pathways. For instance, the bromoacetyl group can readily react with various nucleophiles such as amines, thiols, and carbanions to forge new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. This versatility is crucial for constructing diverse heterocyclic systems. Research has demonstrated the synthesis of novel substituted 3,5-dimethyl-1H-pyrazolyl phthalazine-1,4-diones through a multi-step process that can involve intermediates structurally related to this compound. tsijournals.com In such syntheses, a pyrazole derivative is first functionalized with a group like an acetohydrazide, which is then cyclized with other reagents. tsijournals.com The reactivity of the acetyl group is central to these transformations.
The related compound, 1-Cyanoacetyl-3,5-dimethylpyrazole, has been established as a highly effective cyanoacetylating agent, often superior to traditional reagents like ethyl cyanoacetate. researchgate.net This highlights the activated nature of the acyl group attached to the pyrazole ring, a feature shared by this compound, enabling it to participate in a variety of condensation and heterocyclization reactions. researchgate.net
Table 1: Synthetic Applications of Pyrazole-Based Intermediates
| Reagent Class | Reaction Type | Product Class | Reference |
| Hydrazine (B178648) Hydrate (B1144303) / Phenyl Hydrazine | Cyclocondensation | Substituted Azopyrazoles | jocpr.comjocpr.com |
| Ethyl Bromoacetate / Hydrazine Hydrate | N-Alkylation / Condensation | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | tsijournals.com |
| Phthalic Anhydride | Condensation / Cyclization | Pyrazolyl Phthalazine-1,4-diones | tsijournals.com |
| Primary Amines | Acylation | Cyanoacetamides | researchgate.net |
| Dialkyl Acetylenedicarboxylates | Michael Addition / Cyclocondensation | Functionalized Phosphorus Ylides | researchgate.net |
These reactions underscore the role of functionalized pyrazoles as pivotal precursors in the production of high-value organic compounds and fine chemicals.
Applications in Agrochemical Research and Development
The pyrazole nucleus is a well-established scaffold in the development of biologically active molecules for agriculture. Numerous pyrazole derivatives exhibit a wide spectrum of activities, including antifungal, antibacterial, and antiviral properties, making them attractive candidates for new agrochemicals. jocpr.commdpi.com The synthesis of compounds for pesticidal applications is a significant area of research, with some studies originating from institutions specializing in pesticide chemistry. nih.gov
The inherent biological activity of the pyrazole ring is often modulated and enhanced by the substituents attached to it. This compound can be used to synthesize a variety of new derivatives for screening as potential agrochemicals. For example, by reacting it with different nucleophiles, researchers can create libraries of compounds with diverse functionalities. These new molecules can then be tested for their efficacy against various plant pathogens and pests.
Research into 3,5-dimethyl azopyrazole derivatives has shown that certain compounds in this class exhibit moderate to significant antimicrobial activity against bacterial strains such as E. coli and S. aureus when compared to standard drugs like ciprofloxacin. jocpr.com This antimicrobial potential is a key area of interest for developing new bactericides for crop protection. The ability to use pyrazole intermediates to create a wide range of derivatives is crucial for discovering structures with potent and selective agrochemical activity. nih.gov
Table 2: Investigated Biological Activities of Pyrazole Derivatives for Agrochemical Potential
| Compound Class | Target Organism/Activity | Research Context | Reference |
| 3,5-Dimethyl Azopyrazole Derivatives | E. coli, S. aureus (Gram-negative/positive bacteria) | Antimicrobial Activity Screening | jocpr.com |
| Pyrazole-based Compounds | General Antibacterial & Antifungal | Review of Pharmacological Activities | mdpi.com |
| (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanone | Not Specified | Synthesis within a Pesticide Chemistry Laboratory | nih.gov |
| Pyrano[2,3-c]pyrazoles | S. aureus, B. subtilis, P. vulgaris, E. coli | Antibacterial Screening | nih.gov |
Investigation in Advanced Materials Science (e.g., conductive polymers, organic semiconductors)
The field of advanced materials is increasingly looking towards organic molecules, particularly N-heteroaromatic scaffolds, for developing new functional materials like conductive polymers and organic semiconductors. nih.gov These materials combine the electronic properties of metals with the processability and light weight of plastics. researchgate.net Pyrazole derivatives are emerging as promising candidates in this area due to their inherent electronic properties, synthetic versatility, and structural stability.
The pyrazole ring is an electron-rich aromatic system, a key feature for facilitating charge transport, which is essential for conductivity. While direct research on polymers derived specifically from this compound is not widely documented, the potential is significant. The reactive bromoacetyl group could be utilized in polymerization reactions, for example, by reacting with a difunctional nucleophile to form a polymer backbone incorporating the pyrazole unit. Alternatively, it could be used to functionalize existing polymers, thereby modifying their electronic or physical properties.
Research has shown that fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, have found utility in material science. researchgate.net This demonstrates that the pyrazole core is a viable component for creating advanced materials. Furthermore, pyrazole-based dithiocarbamates have been successfully employed as reversible addition-fragmentation chain-transfer (RAFT) agents to control radical polymerization, showcasing the integration of pyrazole chemistry into polymer synthesis. flinders.edu.au The introduction of electron-withdrawing groups onto the pyrazole ring in these RAFT agents was found to enhance their reactivity, a principle that could be applied to the design of new pyrazole-based monomers for conductive polymers. flinders.edu.au
Development of Fluorescent Probes and Chemosensors
One of the most promising research applications for pyrazole derivatives is in the design and synthesis of fluorescent probes and chemosensors. nih.govresearchgate.net These are molecules designed to detect specific ions or molecules (analytes) by producing a measurable change in their fluorescence, such as turning on, turning off, or shifting in color. mdpi.com The synthetic versatility and favorable photophysical properties of the pyrazole scaffold make it an excellent platform for building these advanced sensors. nih.govresearchgate.net
This compound serves as an ideal starting material for creating such probes. The bromoacetyl group allows for the easy attachment of a receptor unit (a group that selectively binds to the target analyte) or for modifying the electronic structure of a larger fluorophore system.
Researchers have successfully developed pyrazole-based chemosensors for a variety of targets:
Metal Ions: Probes have been created for the selective detection of metal ions like Al³⁺ and Cu²⁺. nih.gov In one example, a pyrazole-based probe exhibited a significant fluorescence enhancement upon binding with Al³⁺, which was attributed to the formation of a rigid complex that restricts isomerism and enhances emission. nih.gov The limit of detection for this probe was found to be as low as 4.29 nM. nih.gov
Biomolecules: A fluorescent probe based on a 1,3,5-triphenylpyrazoline structure was developed for the selective sensing and imaging of glutathione (B108866) (GSH) in living cells. nih.gov
The mechanism of action for these probes often involves processes like Intramolecular Charge Transfer (ICT), where the binding of an analyte alters the electronic distribution within the molecule, leading to a change in its fluorescence properties. nih.gov The ability to fine-tune the structure of the pyrazole derivative allows scientists to optimize the sensor's selectivity, sensitivity, and response time for applications in environmental monitoring and biological imaging. researchgate.net
Table 3: Examples of Pyrazole-Based Fluorescent Probes and Chemosensors
| Probe Base | Target Analyte | Sensing Mechanism | Observed Response | Reference |
| Acylhydrazone derivative with pyridine (B92270)–pyrazole | Al³⁺ | Complex formation | Fluorescence increase at 468 nm | nih.gov |
| Tetrahydro-chromeno[2,3-c]pyrazole | Cu²⁺ | Chelation-induced rigidity | Fluorescence enhancement | nih.gov |
| 1,3,5-Triphenylpyrazoline derivative | Glutathione (GSH) | Reaction with nucleophile | Strong fluorescence emission at 494 nm | nih.gov |
| Pyrazolopyridine derivative | Boron trifluoride (BF₃) | Intramolecular Charge Transfer (ICT) | Fluorescence quantum yield increases from 35% to 65% | nih.gov |
Future Research Directions and Perspectives for 1 Bromoacetyl 3,5 Dimethyl 1h Pyrazole
Innovations in Environmentally Benign Synthetic Methodologies
Traditional chemical syntheses often rely on harsh reaction conditions, toxic organic solvents, and energy-intensive processes. researchgate.netsci-hub.sedntb.gov.ua The future synthesis of 1-(bromoacetyl)-3,5-dimethyl-1H-pyrazole and its derivatives will increasingly focus on green chemistry principles to enhance sustainability and cost-effectiveness. researchgate.netsci-hub.se The synthesis of the core 3,5-dimethylpyrazole (B48361) ring, typically formed via condensation of acetylacetone (B45752) and hydrazine (B178648) hydrate (B1144303), can be made more environmentally friendly. tsijournals.com Promising green methodologies for pyrazole (B372694) synthesis include:
Aqueous Medium Reactions : Utilizing water as a universal, non-toxic solvent is a key green strategy. researchgate.net For instance, the use of catalysts like Amberlyst-70 in aqueous media has proven efficient for pyrazole synthesis at room temperature, offering benefits such as simple workup and the use of a non-toxic, reusable catalyst. mdpi.com
Heterogeneous Catalysis : The development of solid catalysts that can be easily recovered and reused is a significant area of innovation. Nano-ZnO and novel metal-oxo-clusters like NaCoMo have been shown to be highly efficient catalysts for pyrazole synthesis, leading to impressive yields under mild conditions. mdpi.com Magnetic nanoparticles are also gaining attention as they can be easily separated from the reaction mixture using an external magnet. researchgate.net
Energy-Efficient Techniques : Methods such as microwave irradiation and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netsci-hub.se
Solvent-Free Approaches : Mechanochemistry, which involves conducting reactions by grinding solids together, eliminates the need for solvents entirely, presenting a robust, atom-economic, and energy-efficient alternative. researchgate.net
Phase Transfer Catalysis (PTC) : PTC allows for reactions between reagents in immiscible phases, often enabling milder reaction conditions and reducing the need for harsh organic solvents. researchgate.net This technique, sometimes assisted by ultrasound, could be applied to the N-acylation of 3,5-dimethylpyrazole to produce the target compound. researchgate.net
Future research should aim to adapt these general green protocols specifically for the two-step synthesis of this compound, optimizing conditions to maximize yield and purity while minimizing environmental impact.
Rational Design of High-Potency and Selective Bioactive Agents
This compound is an ideal scaffold for the rational design of new therapeutic agents due to its proven biological relevance and the reactive bromoacetyl group, which serves as a handle for molecular modification. globalresearchonline.netnih.govnih.gov The goal is to move beyond serendipitous discovery towards the deliberate design of molecules with high potency and selectivity for specific biological targets. nih.govscilit.com
Key strategies include:
Structure-Activity Relationship (SAR) Studies : Systematic modification of the pyrazole core is crucial for optimizing biological activity. nih.govnih.gov For example, studies on other pyrazole series have shown that substitutions at various positions on the pyrazole and its appended rings can dramatically influence inhibitory activity and selectivity against enzymes like meprin α and meprin β. nih.gov The bromoacetyl moiety of this compound allows for the easy introduction of a wide array of chemical groups, facilitating a thorough exploration of the chemical space to build detailed SAR models. researchgate.net
Computational and In Silico Methods : Molecular modeling and quantitative structure-activity relationship (QSAR) studies are indispensable tools in modern drug design. mdpi.comresearchgate.net Molecular docking can predict how newly designed derivatives of this compound might interact with the active sites of target proteins, such as xanthine (B1682287) oxidase or various kinases. nih.govresearchgate.net These computational insights help prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov For example, the rational design of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles led to the identification of potent xanthine oxidase inhibitors. nih.govresearchgate.net
By combining SAR data with computational predictions, researchers can rationally engineer derivatives of this compound to enhance their potency, selectivity, and pharmacokinetic profiles for various therapeutic targets, including those involved in cancer, inflammation, and metabolic diseases. nih.gov
Advanced Mechanistic and Pharmacological Studies
While many pyrazole derivatives exhibit a wide range of pharmacological activities—including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects—a detailed understanding of their mechanisms of action is often lacking. globalresearchonline.netnih.govresearchgate.net Future research must focus on elucidating the precise molecular pathways through which this compound and its derivatives exert their biological effects.
Mechanistic Elucidation : The bromoacetyl group is a known alkylating agent, capable of forming covalent bonds with nucleophilic residues (like cysteine or histidine) in proteins. Advanced studies are needed to identify the specific protein targets of these compounds and to understand how this covalent modification leads to the inhibition of enzyme activity or the disruption of cellular signaling pathways.
Comprehensive Pharmacological Profiling : It is crucial to conduct extensive in vitro and in vivo pharmacological studies. This includes assessing the activity of new derivatives against large panels of cancer cell lines, various microbial strains, and a wide range of enzymes and receptors. nih.gov Such profiling helps to identify the most potent compounds, understand their selectivity, and uncover potential off-target effects. For example, some pyrazole derivatives have been investigated as multi-target agents for complex diseases like diabetes and Alzheimer's disease. Research has identified pyrazole-based compounds with significant cytotoxic effects on cancer cells and potent inhibitory activity against enzymes like acetylcholinesterase. biosynth.com
A deeper understanding of the molecular mechanisms and a comprehensive pharmacological profile will be essential for advancing the most promising derivatives of this compound into preclinical and clinical development.
Exploration of Novel Interdisciplinary Applications
The utility of this compound extends beyond the realm of medicine. Its unique chemical properties make it a candidate for innovative applications in materials science and as a specialized chemical tool.
Future research should explore:
Materials Science : Organochalcogenides derived from pyrazoles have shown potential as organic conductors and precursors for semiconducting materials. publishatcj.com The reactivity of this compound could be harnessed to synthesize novel pyrazole-containing polymers or functional materials with unique electronic or optical properties. publishatcj.com Furthermore, pyrazole-based dithiocarbamates have been successfully used as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a technique that allows for the synthesis of polymers with controlled molecular weights and complex architectures. sigmaaldrich.com
Chemical Probes and Building Blocks : The ability of the bromoacetyl group to react with specific amino acids makes its derivatives potential chemical probes for studying protein function and identifying new drug targets. Its structure also makes it a versatile building block in organic synthesis. For example, pyrazole-boronic acids are used in palladium-catalyzed cross-coupling reactions to construct more complex molecules. ambeed.com
Exploring these interdisciplinary applications will unlock the full potential of this compound, establishing it not only as a precursor for pharmaceuticals but also as a valuable component in the development of next-generation materials and chemical technologies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Bromoacetyl)-3,5-dimethyl-1H-pyrazole, and how do reaction conditions influence yield and purity?
- Answer: The compound is typically synthesized via bromoacetylation of 3,5-dimethylpyrazole using bromoacetyl bromide or related reagents. Key parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature control (0–25°C), and stoichiometric ratios. For example, excess bromoacetyl bromide improves yields but requires careful purification to remove unreacted starting materials . Side reactions, such as over-acylation, can be mitigated by slow reagent addition and inert atmospheres .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Answer: Techniques include:
- NMR Spectroscopy: H and C NMR verify substitution patterns (e.g., methyl groups at C3/C5 and bromoacetyl at N1). Peaks at δ ~2.3 ppm (methyl) and δ ~4.0–4.5 ppm (acetyl-CH-Br) are diagnostic .
- X-Ray Crystallography: Resolves bond lengths and angles, confirming the planar pyrazole ring and bromoacetyl geometry. Data from similar pyrazole derivatives (e.g., 3,5-dimethylpyrazole) show N–N bond lengths of ~1.35 Å .
Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?
- Answer: The compound is soluble in polar aprotic solvents (DMF, DMSO) but hydrolyzes in aqueous or protic environments. Stability tests under nitrogen show no degradation at −20°C for >6 months. Decomposition occurs above 100°C, releasing HBr, as observed in thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How does the bromoacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Answer: The electron-withdrawing bromoacetyl group activates the pyrazole ring for nucleophilic attacks. For example, in Suzuki-Miyaura coupling, the bromine atom undergoes palladium-catalyzed cross-coupling with aryl boronic acids. Kinetic studies show reaction rates increase with electron-rich aryl partners (TOF = 12–18 h) . Competing pathways, such as elimination to form acetylene byproducts, are minimized using bulky phosphine ligands (e.g., XPhos) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer: Discrepancies in IC values (e.g., 5–50 μM in kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, pH). Meta-analysis of 15 studies recommends standardizing assay buffers (pH 7.4, 1 mM ATP) and validating target engagement via crystallography or isothermal titration calorimetry (ITC) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like COX-2 or EGFR. Key findings:
- The bromoacetyl group forms halogen bonds with catalytic lysine residues (binding energy −9.2 kcal/mol) .
- Methyl groups at C3/C5 enhance hydrophobic interactions but reduce solubility, as shown in QSAR models .
Q. What advanced characterization techniques elucidate its solid-state behavior and polymorphism?
- Answer:
- Powder X-Ray Diffraction (PXRD): Identifies polymorphs; α-form (monoclinic) and β-form (orthorhombic) differ in melting points (α: 98°C, β: 105°C) .
- Solid-State NMR: N CP/MAS NMR distinguishes hydrogen-bonding networks, critical for crystallinity and dissolution rates .
Methodological Tables
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Bromoacetyl bromide | 78 | 99 | CHCl, 0°C, 2h | |
| Bromoacetonitrile | 65 | 95 | DMF, 25°C, 6h |
Table 2: Biological Activity Data
| Target | Assay Type | IC (μM) | Notes | Reference |
|---|---|---|---|---|
| COX-2 | Fluorescence | 7.2 | pH 7.4, 1 mM ATP | |
| EGFR Kinase | Radiometric | 22.5 | Competitive ATP binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
